4-Bromo-2-fluoro-6-hydroxybenzoic acid
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Overview
Description
4-Bromo-2-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target .
Biochemical Pathways
It may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound .
Result of Action
Based on its chemical structure, it may influence the function of certain enzymes or receptors, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . For instance, it is recommended to store the compound away from oxidizing agents, reducing agents, and bases .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-6-hydroxybenzoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid typically involves the bromination and fluorination of hydroxybenzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the benzene ring. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and carboxylic acids.
Reduction Products: Alcohol derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
- 4-Fluorosalicylic acid
- 2-Hydroxy-4-iodobenzoic acid
Uniqueness
4-Bromo-2-fluoro-6-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBFBKRMQUEMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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